Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Orthogonal protecting group strategy Multi-step organic synthesis Hydrogenolysis vs. acidolysis

Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1419101-13-5) is a spirocyclic building block comprising a 6-azaspiro[3.4]octane core bearing a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen and a ketone at the 1-position of the cyclobutane ring. Its molecular formula is C₁₅H₁₇NO₃ with a molecular weight of 259.30 g/mol.

Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
CAS No. 1419101-13-5
Cat. No. B1378884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
CAS1419101-13-5
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESC1CC2(C1=O)CCN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H17NO3/c17-13-6-7-15(13)8-9-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2
InChIKeyXCLWLWNRJAISHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1419101-13-5): Spirocyclic Cbz-Protected Building Block for Drug Discovery Procurement


Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1419101-13-5) is a spirocyclic building block comprising a 6-azaspiro[3.4]octane core bearing a benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen and a ketone at the 1-position of the cyclobutane ring . Its molecular formula is C₁₅H₁₇NO₃ with a molecular weight of 259.30 g/mol. The compound belongs to the class of compact, three-dimensional spirocyclic modules advanced by Carreira and co-workers as multifunctional scaffolds for medicinal chemistry, offering defined exit vectors and high fraction of sp³-hybridized carbons [1].

Why Generic Substitution Fails for Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate: Protecting Group Orthogonality, Regioisomeric Ketone Position, and Scaffold Rigidity


In-class spirocyclic building blocks such as tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (Boc analog, CAS 1251010-17-9) or the regioisomeric tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 203661-71-6) cannot be freely interchanged with the target Cbz compound. The Cbz group is cleaved under hydrogenolytic conditions (H₂, Pd/C) or strong acid (HBr/AcOH), whereas the Boc group requires mild acid (TFA, HCl) — a fundamental orthogonality that dictates synthetic route design when acid-sensitive functionalities are present elsewhere in the molecule [1]. Furthermore, the 1-oxo ketone position on the cyclobutane ring provides a distinct exit vector and reactivity profile compared to the 2-oxo regioisomer, affecting downstream derivatization geometry and target binding. The spirocyclic [3.4] framework itself imposes conformational rigidity that cannot be replicated by monocyclic piperidine or pyrrolidine carbamates, directly impacting the three-dimensional presentation of pharmacophoric elements in drug candidates [2].

Quantitative Differentiation Evidence for Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate vs. Closest Analogs


Orthogonal Cbz Deprotection Enables Acid-Sensitive Synthetic Sequences Unavailable to the Boc Analog

The Cbz group on the target compound is removed by catalytic hydrogenolysis (H₂, 10% Pd/C, MeOH, room temperature, 1–4 h) or HBr in acetic acid, whereas the Boc group on the direct analog tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1251010-17-9) requires treatment with TFA/DCM (20–50% v/v) or 4 M HCl in dioxane [1]. This mechanistic orthogonality means the Cbz compound can be deprotected in the presence of acid-labile groups (e.g., tert-butyl esters, silyl ethers, Boc groups on other nitrogens) without risk of premature cleavage — a critical requirement in convergent PROTAC and peptide conjugate syntheses where multiple protecting groups coexist .

Orthogonal protecting group strategy Multi-step organic synthesis Hydrogenolysis vs. acidolysis

SARS-CoV-2 Main Protease Inhibitor Co-Crystal Structure Demonstrates Privileged Scaffold Binding at 1.70 Å Resolution

A derivative of the target scaffold, benzyl (7S)-7-({(2R)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}carbamoyl)-6-azaspiro[3.4]octane-6-carboxylate (inhibitor YR-B-107), was co-crystallized with the SARS-CoV-2 main protease (MPro, 3CLpro) and the structure solved by X-ray diffraction at 1.70 Å resolution (PDB ID: 9BS8) [1]. The spirocyclic core occupies a defined position within the MPro active site, with the Cbz-benzyl group engaging the S4 pocket and the elaborated 7-carboxamide side chain extending toward the S1–S3 region. The R-free value of 0.225 and R-work of 0.202 confirm high-quality electron density for the ligand, enabling unambiguous placement of the spirocyclic scaffold [2]. This provides direct structural validation that the 6-azaspiro[3.4]octane framework with Cbz protection can productively engage a clinically relevant viral target, whereas non-spirocyclic Cbz-piperidine or Cbz-pyrrolidine controls would present different exit vector geometries.

SARS-CoV-2 MPro Antiviral drug discovery X-ray crystallography Fragment-based drug design

Explicit Classification as a Protein Degrader (PROTAC) Building Block by Multiple Authoritative Vendors

The target compound is explicitly cataloged under the 'Protein Degrader Building Blocks' product family by CalPacLab/Aladdin Scientific (Cat. No. ALA-C167234-100mg) [1] and is supplied by Sigma-Aldrich within the AldrichCPR collection of unique chemicals for early discovery research . This classification reflects an intentional curation for PROTAC and molecular glue degrader synthesis, where the Cbz group serves as a temporary amine protecting group that can be removed to reveal the free pyrrolidine nitrogen for subsequent linker or E3 ligase ligand conjugation. While the Boc analog (CAS 1251010-17-9) is also used as a PROTAC linker building block (MedChemExpress), the Cbz version uniquely provides a UV-active chromophore (benzyl group, λmax ~254 nm) that facilitates HPLC purification monitoring during multi-step degrader assembly — a practical advantage not offered by the UV-transparent Boc group [1].

Targeted protein degradation PROTAC linker Building block classification E3 ligase

Physicochemical Property Differentiation from the Direct Boc Analog: Molecular Weight, Boiling Point, and Predicted LogD

The target Cbz compound (MW 259.30, C₁₅H₁₇NO₃) differs substantially from its direct Boc analog tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (MW 225.28, C₁₂H₁₉NO₃) in key physicochemical parameters relevant to synthesis and purification . The predicted boiling point of the Cbz compound is 422.2 ± 38.0 °C at 760 mmHg (density 1.3 ± 0.1 g/cm³), compared to 331.8 ± 25.0 °C (density 1.14 ± 0.1 g/cm³) for the Boc analog . The ACD/LogD (pH 7.4) of the Cbz compound is predicted to be 1.49 (polar surface area 47 Ų), reflecting the increased lipophilicity contributed by the benzyl group . This higher LogD translates to longer reverse-phase HPLC retention, which can be advantageous for separating the protected intermediate from more polar reaction byproducts during purification, but also implies lower aqueous solubility relative to the Boc analog.

Physicochemical properties Molecular weight LogD Boiling point Purification

Commercial Availability and Pricing: 98%+ Purity at Defined Price Tiers vs. Boc Analog Cost Comparison

The target compound is commercially available from multiple vendors at ≥98% purity. ChemScene offers it at USD 202.00/100 mg, USD 388.00/250 mg, and USD 1,001.00/1 g (Catalog CS-0049869, purity 98%+) . MolCore lists the compound at NLT 98% purity (Catalog MC522685) . Aladdin Scientific lists 100 mg at USD 1,327.90 (Catalog C167234), reflecting higher pricing likely due to smaller production scale . In contrast, the Boc analog tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1251010-17-9) is priced at approximately USD 51.90/250 mg from Aladdin (97% purity, Catalog T175577) — approximately 7.5-fold less expensive per unit mass than the Cbz compound from the same vendor family. This price differential reflects the added synthetic cost of the benzyl chloroformate introduction step and the higher molecular weight.

Procurement Pricing Purity Commercial availability Vendor comparison

1-Oxo Ketone as a Versatile Synthetic Handle vs. Non-Oxo and 2-Oxo Regioisomeric Analogs

The cyclobutanone carbonyl at position 1 of the target compound provides a reactive site for nucleophilic additions (Grignard, organolithium reagents), reductive amination with primary or secondary amines, Wittig olefination, and hydride reduction to the corresponding alcohol — enabling diversification of the spirocyclic scaffold at a position distal to the protected nitrogen [1]. The regioisomeric benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS not identified) would position the ketone on the pyrrolidine ring adjacent to the nitrogen, where enamine formation and electronic effects of the carbamate nitrogen alter reactivity. Non-oxo analogs such as benzyl 6-azaspiro[3.4]octane-6-carboxylate lack this functional handle entirely and require C–H activation or pre-functionalization for derivatization. In the SARS-CoV-2 MPro inhibitor YR-B-107 (PDB 9BS8), the elaborated 7-carboxamide side chain was installed via chemistry exploiting the scaffold's functional group disposition, demonstrating that the 1-oxo ketone does not interfere with subsequent elaboration at other positions [2].

Ketone reactivity Reductive amination Grignard addition Spirocyclic derivatization Regioisomer comparison

Best Research and Industrial Application Scenarios for Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate Based on Quantitative Evidence


Multi-Step PROTAC Synthesis Requiring Orthogonal Amine Deprotection in the Presence of Acid-Labile Functional Groups

In convergent PROTAC syntheses where a target-protein ligand, a PEG/alkyl linker, and an E3 ligase ligand are assembled sequentially, the Cbz group on this spirocyclic building block can be removed by hydrogenolysis without affecting Boc-protected amines, tert-butyl esters, or silyl ethers present in other fragments. This orthogonality enables a Cbz → free amine → linker conjugation sequence that is impossible with the Boc analog, which would require acidic conditions that cleave tert-butyl-based protecting groups elsewhere in the molecule [1]. The explicit 'Protein Degrader Building Block' classification by CalPacLab and Sigma-Aldrich further validates this intended use case [2].

Structure-Guided Antiviral Lead Optimization Targeting SARS-CoV-2 Main Protease (MPro)

The availability of a 1.70 Å co-crystal structure (PDB 9BS8) of a derivative of this scaffold bound to SARS-CoV-2 MPro provides direct structural information on exit vector geometry, binding pocket occupancy, and key interactions [1]. Medicinal chemistry teams can use this building block as a starting point for structure-based design of next-generation MPro inhibitors, modifying the 7-position carboxamide and the cyclobutane ketone independently. No equivalent structural data exist for simpler Cbz-piperidine or Cbz-pyrrolidine carbamate scaffolds with this target, making the spirocyclic core a structurally validated privileged starting point for antiviral drug discovery [2].

Sp³-Rich Fragment Library Construction for FBDD with Defined Three-Dimensional Exit Vectors

The azaspiro[3.4]octane core belongs to the Carreira/SpiroChem family of compact, conformationally restricted sp³-rich scaffolds that offer improved aqueous solubility, metabolic stability, and three-dimensionality compared to flat aromatic fragments [1]. With an estimated Fsp³ of 0.47 (7 sp³ carbons out of 15 total), this Cbz-protected building block contributes significantly to molecular complexity and can be incorporated into fragment-based drug discovery (FBDD) libraries. The Cbz group provides a UV handle for fragment screening by LC-MS, while the ketone enables on-resin or solution-phase diversification to generate fragment arrays [2].

Late-Stage Functionalization of Advanced Intermediates via Cyclobutanone Ketone Chemistry

The 1-oxo cyclobutanone in this compound enables late-stage diversification of advanced synthetic intermediates through reductive amination (accessing amine derivatives), Grignard/organolithium addition (accessing tertiary alcohols), or Wittig olefination (accessing exocyclic alkenes) [1]. These transformations can be performed on the fully protected spirocyclic scaffold without affecting the Cbz group, which can subsequently be removed to reveal the pyrrolidine nitrogen for further elaboration. This sequential functionalization strategy — ketone derivatization first, then Cbz deprotection and N-functionalization — is not accessible with the non-oxo analogs and enables efficient SAR exploration in lead optimization programs [2].

Quote Request

Request a Quote for Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.